molecular formula C14H21NO2 B15236913 (3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL

(3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL

Cat. No.: B15236913
M. Wt: 235.32 g/mol
InChI Key: GEYDFKOBKUESCO-CQSZACIVSA-N
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Description

(3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement It features an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-cyclopentyloxybenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including reduction and protection of functional groups, to form an intermediate compound.

    Chiral Resolution: The intermediate is subjected to chiral resolution techniques to obtain the desired (3R) enantiomer.

    Final Steps: The final steps involve deprotection and functional group transformations to yield this compound.

Industrial Production Methods: Industrial production methods may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also incorporate purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may vary, but typical reagents include alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in asymmetric synthesis.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and producing desired effects.

Comparison with Similar Compounds

    (3S)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL: The enantiomer of the compound with different stereochemistry.

    3-Amino-3-(4-methoxyphenyl)propan-1-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.

    3-Amino-3-(4-ethoxyphenyl)propan-1-OL: A compound with an ethoxy group in place of the cyclopentyloxy group.

Uniqueness: (3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is unique due to its specific chiral configuration and the presence of the cyclopentyloxy group. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(3R)-3-amino-3-(4-cyclopentyloxyphenyl)propan-1-ol

InChI

InChI=1S/C14H21NO2/c15-14(9-10-16)11-5-7-13(8-6-11)17-12-3-1-2-4-12/h5-8,12,14,16H,1-4,9-10,15H2/t14-/m1/s1

InChI Key

GEYDFKOBKUESCO-CQSZACIVSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)[C@@H](CCO)N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CCO)N

Origin of Product

United States

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